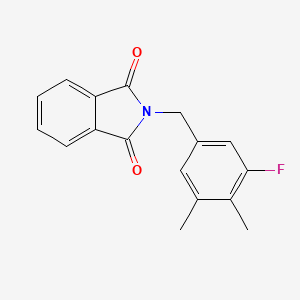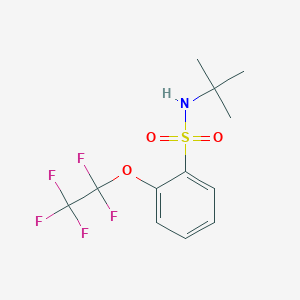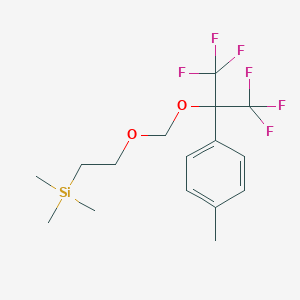
N-(4-Bromo-2-chloro-6-methylphenyl)-n-valeramide, 80%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-2-chloro-6-methylphenyl)-n-valeramide, or 4-BCMV, is an organic compound that has been studied for its potential use in scientific research. 4-BCMV is a small molecule that has been found to have a variety of applications in the laboratory, including in the synthesis of other compounds, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-BCMV has been studied for its potential use in a variety of scientific research applications. It has been found to be useful in the synthesis of other compounds, such as β-lactams and quinolines, as well as in biochemical and physiological studies. 4-BCMV has also been studied for its potential use in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mecanismo De Acción
The mechanism of action of 4-BCMV is not yet fully understood. However, it is believed that 4-BCMV acts as a ligand for certain proteins and enzymes, which can then be used to regulate the activity of those proteins and enzymes. It is also believed that 4-BCMV can act as an inhibitor of certain enzymes, which can be used to control the activity of those enzymes.
Biochemical and Physiological Effects
4-BCMV has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-BCMV has also been found to be an inhibitor of the enzyme glucosylceramide synthase (GCS), which is involved in the production of glycosphingolipids. In addition, 4-BCMV has been found to be an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the production of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BCMV has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and allows for greater control over the reaction conditions. In addition, it is relatively inexpensive and can be easily synthesized. However, there are also some limitations to using 4-BCMV in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it is not very stable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of 4-BCMV in scientific research. It could be used in the development of new drugs, as it has been found to be an inhibitor of certain enzymes. It could also be used in the development of new materials, such as OLEDs and OPVs, as it has been found to be useful in the synthesis of other compounds. In addition, 4-BCMV could be used in the development of new diagnostic tests, as it has been found to be an inhibitor of certain proteins and enzymes. Finally, 4-BCMV could be used in the development of new therapies, as it has been found to have a variety of biochemical and physiological effects.
Métodos De Síntesis
4-BCMV can be synthesized via a variety of methods, including the use of Grignard reagents and the use of a Suzuki coupling reaction. The Grignard reagent is a versatile reagent that can be used to form aryl halides, such as 4-BCMV, from the reaction of an aryl halide and a Grignard reagent. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that is used to form aryl halides, such as 4-BCMV, from the reaction of an aryl halide and an organoboron compound.
Propiedades
IUPAC Name |
N-(4-bromo-2-chloro-6-methylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-3-4-5-11(16)15-12-8(2)6-9(13)7-10(12)14/h6-7H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZXCXSZADEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1C)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



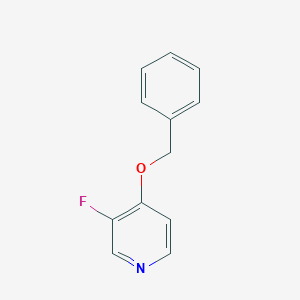

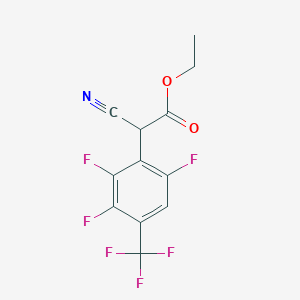


![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)

